Carbamoyl phosphate

Übersicht

Beschreibung

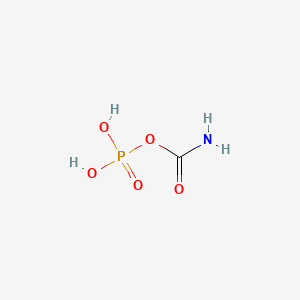

Aminocarbonyl Dihydrogenphosphat, auch bekannt als Carbamoylphosphat, ist eine chemische Verbindung mit der Formel CH₄NO₅P. Es ist ein essentieller Zwischenstoff bei der Biosynthese von Pyrimidinen und Arginin/Harnstoff. Diese Verbindung spielt eine entscheidende Rolle in verschiedenen Stoffwechselwegen, insbesondere im Harnstoffzyklus und der Synthese von Pyrimidinnukleotiden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Aminocarbonyl Dihydrogenphosphat kann chemisch aus Dihydrogenphosphat und Cyanat synthetisiert werden. Die Reaktion beinhaltet typischerweise die Mischung dieser beiden Reaktanten unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Aminocarbonyl Dihydrogenphosphat unter Verwendung enzymatischer Methoden hergestellt. Es werden drei verschiedene Enzymklassen verwendet: ATP-grasp-Faltungsprotein-basierte Carbamoylphosphatsynthetase, Aminosäurekinase-Faltung-Carbamátkinase-ähnliche Carbamoylphosphatsynthetase und katabolische Transcarbamylase. Diese Enzyme erleichtern die Synthese von Aminocarbonyl Dihydrogenphosphat aus einfacheren Vorläufern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Aminocarbonyl Dihydrogenphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann je nach Reaktionsbedingungen zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in einfachere Verbindungen umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur und pH-Wert, hängen von der gewünschten Reaktion und dem Produkt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phosphate und Carbamate, die wichtige Zwischenprodukte in biochemischen Stoffwechselwegen sind .

Wissenschaftliche Forschungsanwendungen

Aminocarbonyl Dihydrogenphosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.

Biologie: Es spielt eine wichtige Rolle im Harnstoffzyklus und der Pyrimidinbiosynthese, wodurch es für die Untersuchung von Stoffwechselwegen unerlässlich ist.

Medizin: Es ist an der Synthese von Nukleotiden beteiligt, die für die DNA- und RNA-Synthese entscheidend sind. Dies macht es wichtig für die Forschung in Genetik und Molekularbiologie.

Industrie: Es wird bei der Herstellung von Düngemitteln und anderen Industriechemikalien verwendet.

Wirkmechanismus

Aminocarbonyl Dihydrogenphosphat übt seine Wirkungen aus, indem es seine Carbamoylgruppe an verschiedene Moleküle spendet. Diese Spende wird durch Enzyme wie Carbamoylphosphatsynthetase erleichtert. Die Verbindung interagiert mit molekularen Zielstrukturen wie Ornithin und Aspartat im Harnstoffzyklus und den Pyrimidinbiosynthesewegen .

Analyse Chemischer Reaktionen

Types of Reactions

Aminocarbonyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various phosphates and carbamates, which are important intermediates in biochemical pathways .

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

Role in Urea Cycle

Carbamoyl phosphate is synthesized from ammonia and bicarbonate through the action of this compound synthetase, playing a crucial role in the urea cycle. This cycle is essential for detoxifying ammonia in mammals, converting it into urea for excretion. The enzyme catalyzes the phosphorylation of bicarbonate and ammonia, yielding this compound, which subsequently enters the cycle to form citrulline .

Pyrimidine Nucleotide Synthesis

In addition to its role in the urea cycle, this compound is vital for pyrimidine nucleotide synthesis. It serves as a precursor for uridine monophosphate (UMP), which is synthesized via the orotate pathway. This pathway is significant for DNA and RNA synthesis, linking this compound directly to genetic material formation .

Clinical Implications

This compound Synthetase Deficiency

Deficiencies in this compound synthetase can lead to severe metabolic disorders, such as hyperammonemia. This condition arises from the inability to detoxify ammonia effectively, resulting in neurological complications and potential lethality if untreated. Genetic mutations affecting this enzyme have been documented, highlighting the importance of this compound in metabolic health .

Hepatocellular Carcinoma

Recent studies have identified a subtype of hepatocellular carcinoma associated with this compound synthetase deficiency. This finding underscores the potential role of impaired nitrogen metabolism in tumorigenesis, suggesting that this compound's functions extend beyond mere metabolic pathways to influence cancer biology .

Experimental Studies

Prebiotic Chemistry Investigations

Research has explored the stability and reactivity of this compound under prebiotic conditions. Studies indicate that while this compound itself may not be a likely prebiotic reagent due to its instability, its decomposition products like cyanate and urea could serve as more stable intermediates in early metabolic pathways .

Enzyme Characterization

Experimental setups have been developed to characterize the activity of this compound synthetase under various conditions. These studies often involve measuring enzyme kinetics and substrate affinities using methods such as spectrophotometry and NMR spectroscopy. Such investigations provide insights into how mutations affect enzyme function and stability, which is crucial for understanding related metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Urea Cycle | Detoxification of ammonia; conversion to urea for excretion |

| Nucleotide Synthesis | Precursor for uridine monophosphate; essential for DNA/RNA synthesis |

| Metabolic Disorders | Deficiency leads to hyperammonemia; neurological implications |

| Cancer Research | Links between enzyme deficiency and hepatocellular carcinoma |

| Prebiotic Chemistry | Stability studies suggest alternative pathways for early life chemistry |

| Enzyme Kinetics Studies | Investigating effects of mutations on enzyme activity and stability |

Wirkmechanismus

Aminocarbonyl dihydrogen phosphate exerts its effects by donating its carbamoyl group to various molecules. This donation is facilitated by enzymes such as carbamoyl phosphate synthetase. The compound interacts with molecular targets like ornithine and aspartate in the urea cycle and pyrimidine biosynthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carbamoylphosphat: Chemisch identisch mit Aminocarbonyl Dihydrogenphosphat.

Phosphorsäure-mono(formamid)ester: Ähnlich in Struktur und Funktion.

Carbaminsäure-phosphorsäure-monoanhydrid: Eine weitere verwandte Verbindung mit ähnlichen Eigenschaften.

Einzigartigkeit

Aminocarbonyl Dihydrogenphosphat ist einzigartig aufgrund seiner doppelten Rolle im Harnstoffzyklus und der Pyrimidinbiosynthese. Diese duale Funktionalität macht es zu einer kritischen Verbindung in Stoffwechselwegen und unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Carbamoyl phosphate (CP) is a pivotal compound in various biological processes, particularly in the urea cycle and nucleotide synthesis. Its biological activity is primarily mediated through the enzyme this compound synthetase (CPS), which catalyzes the formation of CP from bicarbonate and ammonia, utilizing ATP as a phosphate donor. This article explores the biological activity of this compound, highlighting its synthesis, enzymatic regulation, physiological significance, and implications in metabolic disorders.

1. Synthesis of this compound

This compound is synthesized in a two-step reaction catalyzed by CPS. The first step involves the phosphorylation of bicarbonate to form carboxyphosphate, followed by the nucleophilic attack of ammonia to yield carbamate. The carbamate is then phosphorylated by another ATP molecule to produce CP:

This reaction is crucial for both the urea cycle and pyrimidine nucleotide synthesis.

2.1 Urea Cycle

In mammals, CP plays a critical role in the detoxification of ammonia through the urea cycle. CPS1, located in the mitochondria of liver cells, catalyzes the first step of this cycle:

- Function : Converts ammonia into urea, facilitating nitrogen excretion.

- Regulation : The enzyme requires N-acetyl-L-glutamate (NAG) as an essential activator. NAG binding induces conformational changes that enhance CPS1 activity significantly.

2.2 Nucleotide Synthesis

CP is also integral to pyrimidine metabolism:

- Pathway : It serves as a precursor for uracil and cytosine nucleotides.

- Significance : The synthesis of nucleotides is vital for DNA and RNA production, impacting cell proliferation and function.

3. Enzymatic Regulation

The activity of CPS is tightly regulated by various factors:

- Allosteric Activation : NAG acts as an allosteric activator, increasing CPS activity substantially when present.

- Inhibitors : High levels of certain amino acids can inhibit CPS activity, demonstrating feedback regulation within metabolic pathways.

4.1 Genetic Disorders

Deficiencies in CPS1 lead to severe metabolic disorders characterized by hyperammonemia:

- CPS1 Deficiency : A genetic condition resulting from mutations in the CPS1 gene, leading to impaired ammonia detoxification.

- Clinical Implications : Patients often present with neurological symptoms due to elevated ammonia levels.

4.2 Pharmacological Insights

Recent studies have explored the potential of compounds like Phomoxanthone A to enhance CPS1 activity:

- Research Findings : Phomoxanthone A significantly increases CPS1 enzymatic activity up to threefold under specific conditions, suggesting therapeutic avenues for conditions linked to CPS dysfunction .

5. Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 157.01 g/mol |

| Enzyme (CPS1) | Requires NAG for activation |

| Reaction Conditions | pH 7.2 - 8.0 |

| Km (for NH3) | Approximately 0.5 mM |

| Km (for bicarbonate) | Approximately 0.3 mM |

6. Conclusion

This compound is a crucial metabolite with significant roles in nitrogen metabolism and nucleotide synthesis. Its synthesis and regulation are essential for maintaining metabolic homeostasis, particularly in detoxifying ammonia through the urea cycle. Ongoing research continues to uncover its potential therapeutic applications and implications in metabolic disorders.

Eigenschaften

IUPAC Name |

phosphono carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKYPRQEYGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862253 | |

| Record name | Carbamoyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbamoyl phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

590-55-6 | |

| Record name | Carbamoyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5KZW01Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbamoyl phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.